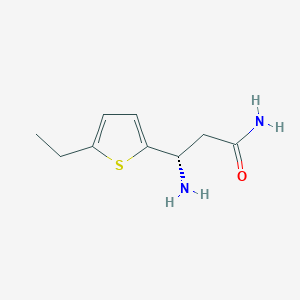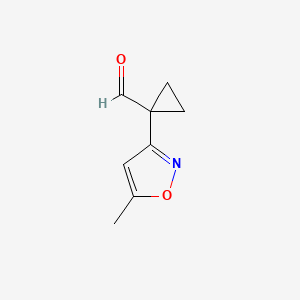![molecular formula C11H16FNO3 B13486736 2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine is a phenethylamine derivative. Phenethylamines are a class of compounds known for their diverse biological activities, including psychoactive and stimulant effects. This particular compound features a fluoromethoxy group and two methoxy groups attached to a phenyl ring, which is connected to an ethanamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration: The starting material, 3,5-dimethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluoromethoxylation: The amine group is protected, and the phenyl ring is fluoromethoxylated.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and reduction steps, and employing automated systems for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and fluoromethoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, which can result in psychoactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Another phenethylamine derivative with similar psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar structure but with a bromine atom instead of a fluoromethoxy group.
Uniqueness
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoromethoxy group, which can influence its pharmacokinetics and receptor binding affinity. This makes it distinct from other phenethylamine derivatives and potentially offers different therapeutic and research applications.
Propriétés
Formule moléculaire |
C11H16FNO3 |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C11H16FNO3/c1-14-9-5-8(3-4-13)6-10(15-2)11(9)16-7-12/h5-6H,3-4,7,13H2,1-2H3 |
Clé InChI |
BGPVRPCCJOQBCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCF)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
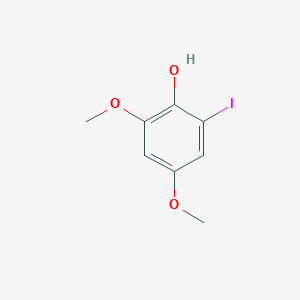

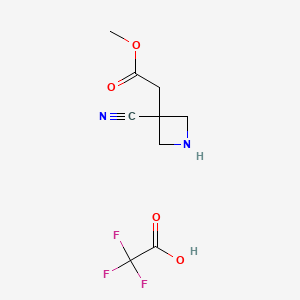
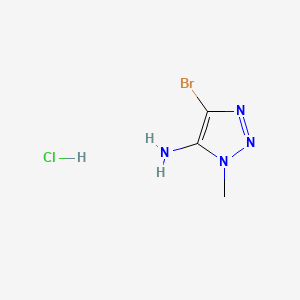
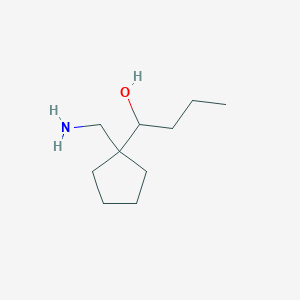
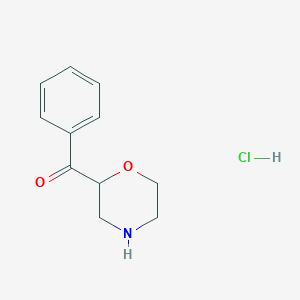
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
